molecular formula C13H16ClN3 B565731 8-(1-Piperazinyl)-isoquinoline HCl CAS No. 936643-79-7

8-(1-Piperazinyl)-isoquinoline HCl

Cat. No. B565731
CAS RN: 936643-79-7
M. Wt: 249.742
InChI Key: YVWCXIWRPWMSQE-UHFFFAOYSA-N
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Description

8-(1-Piperazinyl)-isoquinoline HCl is a chemical compound with the empirical formula C13H16ClN3 and a molecular weight of 249.74 . It is a synthetic intermediate useful for pharmaceutical synthesis.


Molecular Structure Analysis

The molecular structure of 8-(1-Piperazinyl)-isoquinoline HCl can be represented by the SMILES string Cl.C1CN(CCN1)c2cccc3ccncc23 . The InChI key is YVWCXIWRPWMSQE-UHFFFAOYSA-N .


Physical And Chemical Properties Analysis

8-(1-Piperazinyl)-isoquinoline HCl is a solid compound . and should be stored at a temperature between 2-8°C .

Scientific Research Applications

Corrosion Inhibition

  • 8-Hydroxyquinoline-based piperazines like CPQ and MPQ have been investigated as corrosion inhibiting additives for C35E steel in HCl electrolyte. These compounds enhance anti-corrosion properties by developing a pseudo-capacitive film on the steel surface and exhibit mixed-type inhibitory activity, as well as temperature-dependent efficiency (El faydy et al., 2020).

Antiviral Properties

  • Piperazinyloxoquinoline derivatives, including those structurally related to 8-(1-Piperazinyl)-isoquinoline HCl, have shown potential as inhibitors of human immunodeficiency virus type 1 (HIV-1) replication in both acutely and chronically infected cells (Baba et al., 1997).

Anticancer Activity

  • Derivatives of 2,4-diaminoquinazoline with 4-substituted-piperazine-1-carbodithioate have been synthesized and tested for antiproliferative activities against various human cancer cell lines, showing significant efficacy (Cao et al., 2013).

Antimycobacterial Activity

  • Novel 1-(8-quinolinyloxy)-3-piperazinyl(piperidinyl)-5-(4-cyano-3-trifluoromethylphenyl amino)-s-triazines have been synthesized and investigated for their in vitro antimycobacterial activity against Mycobacterium tuberculosis H37Rv strain, with some compounds showing significant potency (Patel et al., 2011).

Antibacterial Properties

  • 1-Ethyl-6-fluoro-1,4-dihydro-4-oxo-7-(1-piperazinyl)quinoline-3-carboxylic acid, structurally related to 8-(1-Piperazinyl)-isoquinoline HCl, has been reported to possess significant antibacterial activities against Gram-positive and Gram-negative bacteria (Koga et al., 1980).

Serotonin Receptor Binding

  • 8-Piperazinyl-2,3-dihydropyrroloisoquinolines have shown binding to human cloned 5-HT1A, 5-HT1B, and 5-HT1D serotonin receptors, indicating potential for neurological applications (Heightman et al., 2005).

Protein Kinase Inhibition

  • Isoquinoline sulfonamides, such as 1-(5-isoquinolinesulfonyl) piperazine, have demonstrated novel inhibitory effects on mammalian protein kinases, indicating potential therapeutic applications in conditions influenced by these enzymes (Gerard et al., 1986).

Photodynamic Therapy

  • Piperazine substituted naphthalimide model compounds have been synthesized and studied for their luminescent properties and photo-induced electron transfer, suggesting applications in photodynamic therapy and as pH probes (Gan et al., 2003).

Fluorescent Ligands for Receptors

  • 1-Arylpiperazine derivatives containing environment-sensitive fluorescent moieties have been synthesized, displaying high 5-HT1A receptor affinity and potential for visualizing receptors in cell studies (Lacivita et al., 2009).

Safety and Hazards

The safety data sheet (SDS) for 8-(1-Piperazinyl)-isoquinoline HCl is available for reference . It’s important to handle this compound with appropriate safety measures, including wearing protective gloves, clothing, and eye/face protection .

properties

IUPAC Name

8-piperazin-1-ylisoquinoline;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N3.ClH/c1-2-11-4-5-15-10-12(11)13(3-1)16-8-6-14-7-9-16;/h1-5,10,14H,6-9H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVWCXIWRPWMSQE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)C2=CC=CC3=C2C=NC=C3.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10655121
Record name 8-(Piperazin-1-yl)isoquinoline--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10655121
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

249.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-(1-Piperazinyl)-isoquinoline HCl

CAS RN

936643-79-7
Record name 8-(Piperazin-1-yl)isoquinoline--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10655121
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 936643-79-7
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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